1-Methyl-4-vinylcyclohexene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-vinylcyclohexene is an organic compound characterized by a vinyl group attached to the fourth position of a cyclohexene ring, with a methyl group at the first position. This compound is a colorless liquid and is primarily used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-4-vinylcyclohexene can be synthesized through the dimerization of buta-1,3-diene in a Diels-Alder reaction. This reaction typically occurs at temperatures ranging from 110°C to 425°C and pressures between 1.3 MPa and 100 MPa. The presence of a catalyst, such as a mixture of silicon carbide and salts of copper or chromium, is essential for the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity of the compound. The process involves continuous monitoring and adjustment of temperature, pressure, and catalyst concentration to maintain the desired reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-vinylcyclohexene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of various substituted cyclohexene derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation reactions using halogens like chlorine or bromine.
Major Products:
Oxidation: Epoxides and alcohols.
Reduction: Ethyl-substituted cyclohexenes.
Substitution: Halogenated cyclohexenes.
Scientific Research Applications
1-Methyl-4-vinylcyclohexene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-4-vinylcyclohexene involves its interaction with various molecular targets and pathways. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including modulation of enzyme activity and alteration of cellular signaling pathways .
Comparison with Similar Compounds
4-Vinylcyclohexene: Similar structure but lacks the methyl group at the first position.
1,5-Cyclooctadiene: Another diene with different ring size and properties.
Uniqueness: 1-Methyl-4-vinylcyclohexene is unique due to the presence of both a vinyl and a methyl group on the cyclohexene ring. This structural feature imparts distinct chemical reactivity and properties, making it valuable in specific synthetic applications .
Properties
CAS No. |
17699-86-4 |
---|---|
Molecular Formula |
C9H14 |
Molecular Weight |
122.21 g/mol |
IUPAC Name |
4-ethenyl-1-methylcyclohexene |
InChI |
InChI=1S/C9H14/c1-3-9-6-4-8(2)5-7-9/h3-4,9H,1,5-7H2,2H3 |
InChI Key |
WBRWISGILFCCJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(CC1)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.